3-Methylxanthine-13C4,15N3

Isotopic enrichment SIL-IS purity Mass spectrometry

Choose 3-Methylxanthine-13C4,15N3 for accurate LC-MS/MS quantification. Its +7 Da mass shift & 13C/15N dual-labeling prevent H/D exchange issues seen with deuterated analogs. High isotopic enrichment (≥98 atom % 15N, ≥99 atom % 13C) ensures robust FDA/EMA-compliant bioanalysis of theophylline metabolites. Ideal internal standard for PK studies & impurity profiling.

Molecular Formula C6H6N4O2
Molecular Weight 173.09 g/mol
Cat. No. B12056784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylxanthine-13C4,15N3
Molecular FormulaC6H6N4O2
Molecular Weight173.09 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1
InChIKeyPFWLFWPASULGAN-JVYICBGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylxanthine-13C4,15N3: A High-Purity Stable Isotope-Labeled Internal Standard for Methylxanthine Quantification


3-Methylxanthine-13C4,15N3 is a 13C- and 15N-labeled analogue of 3-methylxanthine, an endogenous xanthine derivative and major metabolite of theophylline and caffeine . With a molecular weight of 173.09 g/mol and a purity of ≥95-98% across major suppliers , this compound incorporates four 13C atoms and three 15N atoms into the purine scaffold . The labeling pattern (2,4,5,6-13C4; 1,3,9-15N3) provides a mass shift of +7 Da relative to the unlabeled analyte (166.14 g/mol), enabling unambiguous chromatographic and mass spectrometric distinction . This isotopic signature, combined with high isotopic enrichment (≥98 atom % for 15N and ≥99 atom % for 13C) , qualifies the compound as a dedicated stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS applications.

Why Unlabeled or Alternative Methylxanthine Internal Standards Cannot Substitute for 3-Methylxanthine-13C4,15N3


Generic substitution of 3-Methylxanthine-13C4,15N3 with unlabeled 3-methylxanthine or structurally distinct methylxanthine analogues introduces quantifiable analytical inaccuracies that compromise data integrity. Unlabeled 3-methylxanthine, lacking any isotopic mass shift, co-elutes and generates identical precursor and product ion transitions as the endogenous analyte, precluding its use as an internal standard in stable isotope dilution mass spectrometry (SID-MS) [1]. Alternative deuterated methylxanthines (e.g., 3-Methylxanthine-d3) exhibit a +3 Da mass shift but are susceptible to deuterium-hydrogen back-exchange in protic solvents and altered chromatographic retention times due to isotopic fractionation [2]. In contrast, 13C/15N dual-labeled standards demonstrate near-identical physicochemical behavior to the unlabeled analyte, minimizing matrix effect variability and ensuring precise correction for ion suppression or enhancement across diverse biological matrices . Furthermore, cross-class internal standards such as isocaffeine or 8-chlorotheophylline, while employed in some HPLC-UV methods, exhibit divergent chromatographic retention and ionization efficiency from 3-methylxanthine in electrospray ionization sources, introducing systematic bias in quantitative LC-MS/MS workflows [3].

3-Methylxanthine-13C4,15N3: Quantifiable Differentiation Evidence for Procurement Decision-Making


Isotopic Enrichment and Purity: 3-Methylxanthine-13C4,15N3 vs. Deuterated Analogues

3-Methylxanthine-13C4,15N3 is specified with isotopic enrichment of 99 atom % for 13C and 98 atom % for 15N, combined with a minimum chemical purity of 98% . In contrast, the deuterated analogue 3-Methylxanthine-d3, while providing a +3 Da mass shift, is subject to deuterium-hydrogen back-exchange in aqueous biological matrices and potential isotopic fractionation during chromatography, which can lead to variable internal standard response and compromised quantitative accuracy . The 13C/15N dual labeling of 3-Methylxanthine-13C4,15N3 mitigates these risks, ensuring stable isotopic integrity across a range of experimental conditions .

Isotopic enrichment SIL-IS purity Mass spectrometry

Mass Shift and Chromatographic Co-Elution: 3-Methylxanthine-13C4,15N3 vs. Unlabeled Analyte

3-Methylxanthine-13C4,15N3 provides a nominal mass shift of +7 Da (monoisotopic: 173.09 g/mol) relative to the unlabeled 3-methylxanthine analyte (166.14 g/mol) . This mass difference is sufficient to avoid isotopic interference from the analyte's natural 13C abundance (approximately 6.6% for C6H6N4O2) while remaining close enough to ensure near-identical chromatographic retention time and ionization efficiency . In contrast, the unlabeled analyte cannot serve as its own internal standard due to complete spectral overlap [1].

Mass shift Co-elution SID-MS

LC-MS/MS Compatibility: 3-Methylxanthine-13C4,15N3 vs. Alternative Internal Standards

3-Methylxanthine-13C4,15N3 is explicitly designated as an internal standard for quantitative LC-MS/MS, GC-MS, and NMR applications . In a published LC-MS/MS method for simultaneous quantitation of theophylline and its metabolites in rat plasma, 3-methylxanthine was successfully quantified using a sensitive analytical workflow, demonstrating the compound's compatibility with modern bioanalytical platforms . While this specific study utilized an unlabeled analyte, the adoption of 3-Methylxanthine-13C4,15N3 as the corresponding SIL-IS would enable isotope dilution mass spectrometry (IDMS), recognized as the gold standard for achieving the highest attainable accuracy in quantitative bioanalysis [1].

LC-MS/MS Internal standard Quantitative analysis

Matrix Effect Correction: 13C/15N Labeling vs. Deuterated Internal Standards

13C- and 15N-labeled internal standards are recognized as superior to deuterated analogues for mitigating matrix effects in LC-MS/MS due to the absence of deuterium-hydrogen exchange and differential chromatographic retention [1]. 3-Methylxanthine-13C4,15N3, with four 13C and three 15N labels, exhibits near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution and equivalent ionization efficiency across diverse biological matrices . In contrast, deuterated internal standards can exhibit slight shifts in retention time and variable ionization efficiency, leading to incomplete correction of ion suppression or enhancement [2].

Matrix effects Ion suppression Isotope dilution

Optimal Deployment Scenarios for 3-Methylxanthine-13C4,15N3 in Quantitative Bioanalysis


Absolute Quantification of 3-Methylxanthine in Pharmacokinetic Studies

Use 3-Methylxanthine-13C4,15N3 as an internal standard for isotope dilution LC-MS/MS to achieve absolute quantification of 3-methylxanthine in plasma or serum samples from preclinical or clinical pharmacokinetic studies involving theophylline or caffeine . The +7 Da mass shift and 13C/15N labeling ensure accurate correction for matrix effects and instrument variability, enabling precise determination of pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) with reduced inter-assay variability .

Method Development and Validation for Methylxanthine Metabolite Profiling

Incorporate 3-Methylxanthine-13C4,15N3 into a multiplexed LC-MS/MS panel for simultaneous quantitation of theophylline metabolites (1,3-dimethyluric acid, 1-methylxanthine, 1-methyluric acid, and 3-methylxanthine) in compliance with FDA and EMA bioanalytical method validation guidelines . The high isotopic enrichment (≥98 atom % 15N; ≥99 atom % 13C) minimizes cross-talk between analyte and internal standard channels, facilitating robust assay performance and regulatory submission readiness.

Metabolomics and Biomarker Discovery for Methylxanthine-Related Pathways

Apply 3-Methylxanthine-13C4,15N3 in targeted metabolomics workflows to accurately quantify endogenous 3-methylxanthine levels in human biofluids (urine, saliva, plasma) as part of studies investigating caffeine metabolism, theophylline therapy monitoring, or purine pathway dysregulation . The compound's stability under recommended storage conditions (-20°C for 3 years as powder) ensures long-term assay reproducibility across multi-site studies or longitudinal cohort analyses.

Quality Control and Batch Release Testing in Pharmaceutical Manufacturing

Utilize 3-Methylxanthine-13C4,15N3 as a reference standard for quantitative NMR (qNMR) or LC-MS/MS-based purity assessment of theophylline active pharmaceutical ingredient (API) and finished drug products, specifically for monitoring 3-methylxanthine as a specified impurity or degradation product . The compound's ≥98% purity and defined isotopic composition enable accurate determination of impurity levels, supporting compliance with ICH Q3A/Q3B guidelines and pharmacopeial monographs.

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